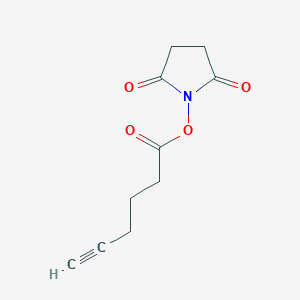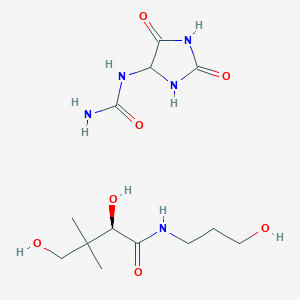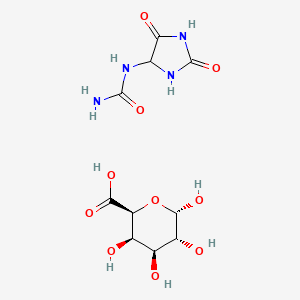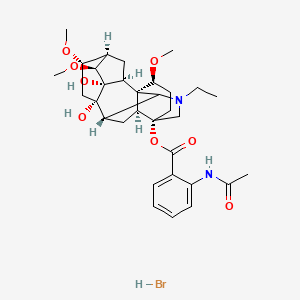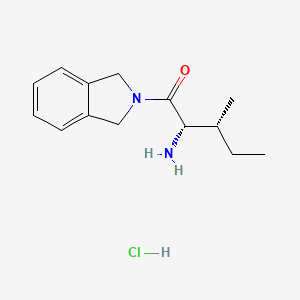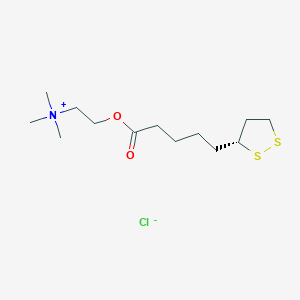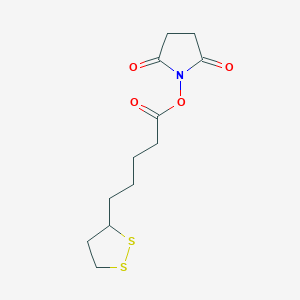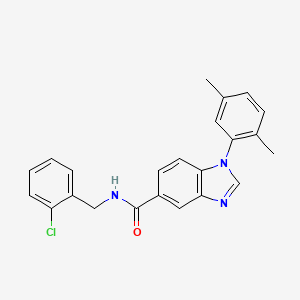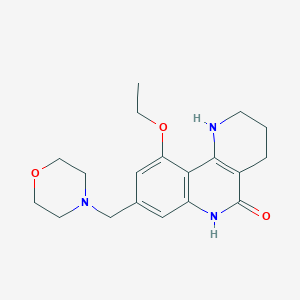
Benzo(H)-1,6-naphthyridin-5(1H)-one, 10-ethoxy-2,3,4,6-tetrahydro-8-(4-morpholinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amelparib, also known as JPI-289, is a poly-ADP-ribose polymerase inhibitor.
Scientific Research Applications
Synthesis and Functionalization
Benzo[h]-1,6-naphthyridines, including variants like the one , have been synthesized through various methods. For instance, regioselective functionalization of related compounds has been achieved using alkyllithium-, lithium amide-, or potassium hydroxide-induced anionic cyclization, enabling selective functionalization at multiple positions (Cailly & Begtrup, 2010). Similarly, novel benzo[h]-1,6-naphthyridines were synthesized by cyclocondensation of ethyl 4-aminoquinoline-3-carboxylates with malononitrile (Ghotekar et al., 2010).
Structural and Spectroscopic Analysis
Distinctive spectroscopic techniques have been used to distinguish between isomers of benzo[h]naphtho[1,2-b][1,6]naphthyridine and its variants, providing insights into their structural and spectroscopic characteristics (Prabha & Prasad, 2014).
Applications in Photocyclization
Benzo[h]naphtho[1',2':4,5]thieno[2,3-c][1,6]naphthyridine, a novel polycyclic heterocyclic ring system, was synthesized, showcasing the potential of such compounds in the realm of photocyclization (Musmar & Castle, 1994).
Homolytic Substitution and Building Blocks
Benzo[c][2,7]naphthyridines underwent regioselective homolytic substitutions, leading to the formation of novel compounds that can serve as attractive building blocks for complex chemical syntheses (Plodek et al., 2012).
Anticancer Activity
Some derivatives of benzo[b]-furo(2,3-h)(1,6)napthyridin-5(4H)-one showed notable cytotoxicity against cancer cell lines, indicating the potential of these compounds in anticancer research (Murugesh et al., 2014).
Electronic and Optical Properties
The derivative 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione was analyzed using Density Functional Theory (DFT) calculations, revealing important insights into its electronic structure and nonlinear optical properties, relevant for materials science (Halim & Ibrahim, 2017).
Kinase Inhibition
1,6-Naphthyridine motifs have been integrated into medicinal chemistry as a scaffold for various bioactivities, including kinase inhibition, demonstrating the compound's potential in drug discovery (Wang et al., 2013).
properties
CAS RN |
1227156-72-0 |
|---|---|
Product Name |
Benzo(H)-1,6-naphthyridin-5(1H)-one, 10-ethoxy-2,3,4,6-tetrahydro-8-(4-morpholinylmethyl)- |
Molecular Formula |
C19H25N3O3 |
Molecular Weight |
343.42 |
IUPAC Name |
10-ethoxy-8-(morpholin-4-ylmethyl)-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one |
InChI |
InChI=1S/C19H25N3O3/c1-2-25-16-11-13(12-22-6-8-24-9-7-22)10-15-17(16)18-14(19(23)21-15)4-3-5-20-18/h10-11,20H,2-9,12H2,1H3,(H,21,23) |
InChI Key |
WBBZUHMHBSXBDT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC2=C1C3=C(CCCN3)C(=O)N2)CN4CCOCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Amelparib; JPI-289; JPI 289; JPI289. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



